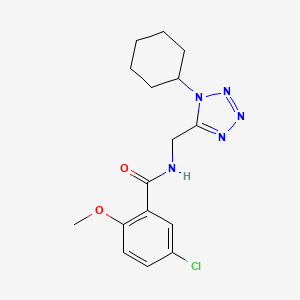

5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

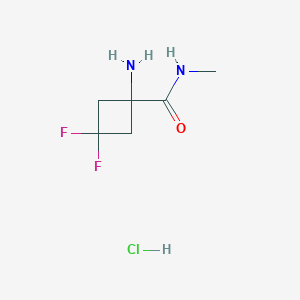

Novel Compounds and Anticonvulsant Activities

A new series of compounds designed for anticonvulsant activity, including 4-thiazolidinone derivatives, was studied for their potential to bind to benzodiazepine receptors. These compounds, which share functional groups essential for interaction with benzodiazepine receptors, were synthesized and evaluated for their anticonvulsant properties. Notably, some compounds demonstrated considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Compound 5i, a derivative within this series, exhibited significant sedative-hypnotic activity without impairing learning and memory, suggesting a potential application in the development of new anticonvulsant drugs (Faizi et al., 2017).

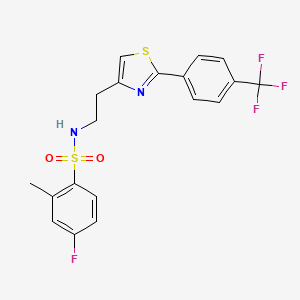

Antimicrobial Screening

The antimicrobial properties of novel chemical derivatives incorporating the thiazole ring have been explored. These compounds were synthesized and screened for their inhibitory activity against a range of bacterial and fungal strains. This research uncovered thiazole derivatives that may serve as valuable therapeutic agents for treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Solid State Structure of Glibenclamide

The structure of glibenclamide, an antidiabetic drug with a similar chemical framework, was examined in both solution and solid states through NMR spectroscopy and theoretical calculations. This study provided insights into the physicochemical properties of glibenclamide, offering a foundation for understanding the behavior of structurally related compounds in medical applications (Sanz et al., 2012).

Serotonin-3 Receptor Antagonists

Research on 3-substituted 5-chloro-2-methoxybenzamides led to the discovery of compounds with high affinity for serotonin-3 (5-HT3) receptors. These findings support the development of novel 5-HT3 receptor antagonists, potentially useful in treating conditions related to serotonin dysregulation (Kuroita et al., 2010).

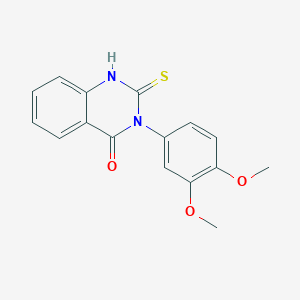

Tubulin-Polymerization Inhibitors

A study focused on the optimization of quinazolines as tubulin-polymerization inhibitors targeting the colchicine site revealed compounds with potent cytotoxic activity against various cancer cell lines. These inhibitors disrupt microtubule formation, causing cell cycle arrest and apoptosis, highlighting their potential as anticancer agents (Wang et al., 2014).

Eigenschaften

IUPAC Name |

5-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O2/c1-24-14-8-7-11(17)9-13(14)16(23)18-10-15-19-20-21-22(15)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMGURGQHAKLPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NN=NN2C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582920.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2582931.png)

![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2582941.png)